molecular formula C14H10N2O2 B406794 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione CAS No. 34403-38-8

2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione

Cat. No. B406794
CAS RN: 34403-38-8
M. Wt: 238.24g/mol
InChI Key: XMDAVDGDONYZJJ-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione” is a compound that belongs to the family of isoindolines . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .


Synthesis Analysis

Isoindolines and isoindoline-1,3-dione derivatives have been synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and variable. It is part of the isoindoline-1,3-dione derivatives, which are widespread structural motifs in a plethora of different natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives are complex and involve the formation of multiple bonds . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The compound has been synthesized and characterized, revealing its potential in non-linear optical (NLO) applications due to its transparency in the UV, visible, and NIR region (Prathap et al., 2017).

Chemical Sensing

  • Chemosensor for Copper Detection : As a chemosensor, this compound effectively detects Cu2+ ions in an aqueous medium, exhibiting a color change upon interaction, useful in environmental and biological applications (Patil et al., 2019).

Photophysical Properties

  • Photophysical Properties and pH-Sensing : The compound's derivatives exhibit solid-state fluorescence and positive solvatochromism, indicating potential for developing colorimetric pH sensors and logic gates (Yan et al., 2017).

Biochemical Interactions

  • Tyrosinase Inhibition and Antioxidant Properties : Some derivatives of this compound show notable antioxidant and antityrosinase properties, indicating potential applications in biochemistry and pharmacology (Then et al., 2018).

Material Science

  • Optoelectronic Applications : Novel derivatives of the compound have been synthesized and characterized, showing high thermal stability and potential as fluorescent compounds in optoelectronics (Mane et al., 2019).

Molecular Docking and Interaction Studies

  • Protein Binding Studies : Interaction studies with bovine serum albumin suggest potential pharmacokinetic and pharmacodynamic applications for this compound's derivatives (Alanazi et al., 2018).

Catalysis and Green Chemistry

  • Green Catalysis : The compound has been utilized in the development of greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives, emphasizing environmental sustainability (Journal et al., 2019).

Mechanism of Action

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Safety and Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds . It’s important to handle these compounds with care and follow appropriate safety measures.

Future Directions

The development and discovery of novel antiepileptic drugs is felt, as only 60–70% of patients respond to the current drugs, and a high incidence of adverse effects is also observed . Therefore, the synthesis and evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase is a promising direction for future research .

properties

IUPAC Name

2-(pyridin-3-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-5-1-2-6-12(11)14(18)16(13)9-10-4-3-7-15-8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDAVDGDONYZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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